Torin 2 is a synthetic, small-molecule inhibitor frequently employed in scientific research to investigate the functions and therapeutic potential of the mechanistic target of rapamycin (mTOR) pathway. [] This pathway plays a crucial role in regulating cellular processes like growth, proliferation, survival, and metabolism. [, , , , ] Torin 2 stands out as a second-generation ATP-competitive inhibitor, demonstrating superior potency, selectivity for mTOR, and an improved pharmacokinetic profile compared to earlier inhibitors like Torin 1. [, ] It is extensively used to study mTOR-dependent signaling cascades and to explore potential therapeutic strategies for various diseases, particularly cancer. [, , , , , , , , , , , , , , , ]
The molecular structure of Torin 2 features a tricyclic benzonaphthyridinone core. [] This structure interacts with the ATP-binding pocket of mTOR, effectively inhibiting its kinase activity. [] While specific details regarding bond lengths, angles, and other structural parameters are not explicitly mentioned in the provided papers, these aspects can be obtained through computational modeling or crystallographic studies.
Torin 2 functions as a potent ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. [] By binding to the ATP-binding site of mTOR, it blocks the phosphorylation of downstream substrates involved in regulating cell growth, proliferation, survival, and autophagy. [, ] This dual inhibition of both mTOR complexes distinguishes Torin 2 from first-generation mTOR inhibitors like rapamycin, which predominantly target mTORC1. [, ] The sustained inhibition of mTORC1 and mTORC2 activities by Torin 2 leads to a prolonged block in negative feedback loops, resulting in alterations in the phosphorylation status of key signaling molecules like Akt. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7